molecular formula C28H42N2O5 B1193896 Fenoxedil CAS No. 54063-40-0

Fenoxedil

Cat. No.: B1193896
CAS No.: 54063-40-0
M. Wt: 486.6 g/mol
InChI Key: OBQUKWIVMOIRGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoxedil can be synthesized through a multi-step process involving the reaction of 2-(4-butoxyphenoxy)acetic acid with 2,5-diethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-diethylaminoethyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Fenoxedil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.

Major Products

The major products formed from these reactions include various substituted derivatives and metabolites that retain the core structure of this compound.

Scientific Research Applications

Mechanism of Action

Fenoxedil exerts its effects by blocking sodium channels in cardiac cells, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This action is similar to that of other class I antiarrhythmic agents, which target the fast sodium channels and reduce excitability and conduction velocity in the heart .

Comparison with Similar Compounds

Similar Compounds

    Quinidine: Another class I antiarrhythmic agent with a similar mechanism of action.

    Procainamide: Used to treat cardiac arrhythmias with a comparable effect on sodium channels.

    Lidocaine: A local anesthetic with antiarrhythmic properties.

Uniqueness

Fenoxedil is unique in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. its high toxicity has limited its clinical use compared to other similar compounds .

Properties

CAS No.

54063-40-0

Molecular Formula

C28H42N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(2,5-diethoxyphenyl)-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C28H42N2O5/c1-6-11-20-34-23-12-14-24(15-13-23)35-22-28(31)30(19-18-29(7-2)8-3)26-21-25(32-9-4)16-17-27(26)33-10-5/h12-17,21H,6-11,18-20,22H2,1-5H3

InChI Key

OBQUKWIVMOIRGG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=C(C=CC(=C2)OCC)OCC

Key on ui other cas no.

54063-40-0

Related CAS

27471-60-9 (mono-hydrochloride)

Synonyms

fenoxedil
fenoxedil monohydrochloride
Suplexedil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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